molecular formula C31H61NO2Sn2 B14380626 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine CAS No. 90073-94-2

2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine

Katalognummer: B14380626
CAS-Nummer: 90073-94-2
Molekulargewicht: 717.2 g/mol
InChI-Schlüssel: CAGOKROQLJHFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of two tributylstannyl groups attached to the 2 and 6 positions of a pyridine ring through oxygen linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine typically involves the reaction of 2,6-dihydroxymethylpyridine with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tributyltin chloride. The general reaction scheme is as follows:

    Starting Materials: 2,6-dihydroxymethylpyridine and tributyltin chloride.

    Reaction Conditions: Anhydrous solvent (e.g., toluene), base (e.g., triethylamine), and inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2,6-dihydroxymethylpyridine is dissolved in the anhydrous solvent, and the base is added to the solution. Tributyltin chloride is then added dropwise to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the stannyl groups to other functional groups.

    Substitution: The tributylstannyl groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl groups can participate in transmetallation reactions, where the tin atoms are transferred to other metal centers. This property makes the compound useful in catalysis and as a building block in complex molecule synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.

    Tributyltin chloride: A simpler organotin compound used in similar types of reactions.

    Tributyltin acetate: Another organotin compound with different reactivity.

Uniqueness

2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is unique due to the presence of two stannyl groups attached to the pyridine ring, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

90073-94-2

Molekularformel

C31H61NO2Sn2

Molekulargewicht

717.2 g/mol

IUPAC-Name

tributyl-[[6-(tributylstannyloxymethyl)pyridin-2-yl]methoxy]stannane

InChI

InChI=1S/C7H7NO2.6C4H9.2Sn/c9-4-6-2-1-3-7(5-10)8-6;6*1-3-4-2;;/h1-3H,4-5H2;6*1,3-4H2,2H3;;/q-2;;;;;;;2*+1

InChI-Schlüssel

CAGOKROQLJHFDR-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OCC1=NC(=CC=C1)CO[Sn](CCCC)(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.